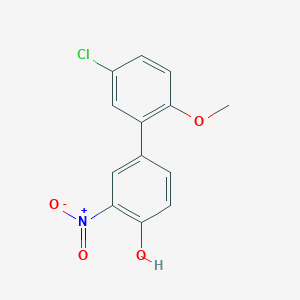
4-(3-Chloro-4-methoxyphenyl)-2-nitrophenol, 95%
Übersicht
Beschreibung
4-(3-Chloro-4-methoxyphenyl)-2-nitrophenol, 95% (4-CMP-2NP) is a nitrophenolic compound that has been used in numerous scientific studies and laboratory experiments. It is a colorless to yellow-brown crystalline solid with a molecular weight of 272.58 g/mol. 4-CMP-2NP is soluble in water, methanol, and ethanol and insoluble in benzene. Its melting point is between 79-80°C and its boiling point is between 320-322°C.
Wissenschaftliche Forschungsanwendungen
4-(3-Chloro-4-methoxyphenyl)-2-nitrophenol, 95% has been used in various scientific research applications, such as in the synthesis of polymers, as a catalyst for organic reactions, in the study of the mechanism of action of drugs, and in the study of biochemical and physiological effects. It has also been used in the study of the mechanism of action of enzymes, in the study of enzyme inhibition, and in the study of the structure and function of proteins.
Wirkmechanismus
The mechanism of action of 4-(3-Chloro-4-methoxyphenyl)-2-nitrophenol, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the synthesis of proteins, fatty acids, and other metabolites. It is also believed to interact with the active sites of enzymes, which may lead to the inhibition of their activity.
Biochemical and Physiological Effects
4-(3-Chloro-4-methoxyphenyl)-2-nitrophenol, 95% has been shown to have various biochemical and physiological effects. In studies, it has been shown to inhibit the activity of enzymes involved in the synthesis of proteins, fatty acids, and other metabolites. It has also been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and nucleic acids. Additionally, it has been shown to inhibit the activity of enzymes involved in the detoxification of xenobiotics.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(3-Chloro-4-methoxyphenyl)-2-nitrophenol, 95% in laboratory experiments has several advantages. It is cost-effective, easy to synthesize, and has a wide range of applications. Additionally, it is relatively stable and has a low toxicity. However, there are some limitations to its use in laboratory experiments. It is not water-soluble, and it has a low solubility in organic solvents. Additionally, it is not very soluble in polar solvents and its solubility decreases with increasing pH.
Zukünftige Richtungen
There are numerous potential future directions for research involving 4-(3-Chloro-4-methoxyphenyl)-2-nitrophenol, 95%. These include further studies on its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted on its use in the synthesis of polymers, in the study of the structure and function of proteins, and in the study of enzyme inhibition. Additionally, further research could be conducted on the use of 4-(3-Chloro-4-methoxyphenyl)-2-nitrophenol, 95% as a catalyst for organic reactions, and on its potential applications in drug development and delivery. Finally, further research could be conducted on the use of 4-(3-Chloro-4-methoxyphenyl)-2-nitrophenol, 95% in the study of the metabolism of xenobiotics and in the study of the mechanisms of action of drugs.
Synthesemethoden
4-(3-Chloro-4-methoxyphenyl)-2-nitrophenol, 95% can be synthesized in a two-step process using 3-chloro-4-methoxyphenol and 2-nitrobenzoyl chloride. In the first step, 3-chloro-4-methoxyphenol is reacted with 2-nitrobenzoyl chloride in the presence of a base such as sodium hydroxide or potassium hydroxide to form 4-(3-Chloro-4-methoxyphenyl)-2-nitrophenol, 95%. In the second step, the product is purified by precipitation from an aqueous solution with an acid such as hydrochloric acid or sulfuric acid.
Eigenschaften
IUPAC Name |
4-(3-chloro-4-methoxyphenyl)-2-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4/c1-19-13-5-3-8(6-10(13)14)9-2-4-12(16)11(7-9)15(17)18/h2-7,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJHPSLJYQWXIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686300 | |
| Record name | 3'-Chloro-4'-methoxy-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-methoxyphenyl)-2-nitrophenol | |
CAS RN |
1261946-16-0 | |
| Record name | [1,1′-Biphenyl]-4-ol, 3′-chloro-4′-methoxy-3-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261946-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Chloro-4'-methoxy-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















